(4-Hydroxypiperidin-1-yl)(4-(phenylethynyl)phenyl)methanone
Overview
Description
“(4-Hydroxypiperidin-1-yl)(4-(phenylethynyl)phenyl)methanone”, also known as VU0092273, is a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) . It has been identified as a potential treatment for multiple central nervous system (CNS) disorders, including anxiety and schizophrenia .
Molecular Structure Analysis
The molecular formula of VU0092273 is C20H19NO2 . The SMILES representation is OC1CCN(CC1)C(=O)c2ccc(cc2)C#Cc3ccccc3 .Physical And Chemical Properties Analysis
VU0092273 has a molecular weight of 305.37 .Scientific Research Applications
Crystal Structure Analysis
The compound (4-Hydroxypiperidin-1-yl)(4-(phenylethynyl)phenyl)methanone has been investigated in the context of crystal structure analysis. For example, the adduct comprising 0.75 4-hydroxypiperidin-1-yl was studied, revealing significant insights into the molecular geometry, such as dihedral angles and the formation of intermolecular hydrogen bonds, which contribute to our understanding of its chemical behavior and properties (Revathi et al., 2015).
Nonlinear Optical Properties
In another study, the nonlinear optical properties of a similar compound, (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone, were examined. This research highlighted the compound's potential in device applications due to its good thermal stability and efficient second harmonic generation capability (Revathi et al., 2018).
Synthesis and Application in Drug Design
Further research includes the synthesis and structural investigation of related compounds, with potential applications in drug design. For instance, the synthesis of antimicrobial 4-(hydroxyldiphenyl methyl)piperidin-1-yl)(substituted phenyl)methanone derivatives highlights the potential of these compounds in developing new antimicrobial agents (Ramudu et al., 2017).
Pharmaceutical Research
The compound's derivatives have been explored in pharmaceutical research as well. For example, studies have investigated its role as an NMDA receptor antagonist and its potential in treating conditions like hyperalgesia (Borza et al., 2007).
Chemical Synthesis Techniques
The synthesis techniques and molecular interactions of similar compounds are also a significant area of study. For example, research into the solvent-free microwave-assisted synthesis of related compounds and their antimicrobial activity shows the versatility of these compounds in different chemical synthesis methodologies (Ashok et al., 2017).
Future Directions
properties
IUPAC Name |
(4-hydroxypiperidin-1-yl)-[4-(2-phenylethynyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c22-19-12-14-21(15-13-19)20(23)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-11,19,22H,12-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDBSDNGFNDSSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC=C(C=C2)C#CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxypiperidin-1-yl)(4-(phenylethynyl)phenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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